molecular formula C12H10Br2F2N2 B15168108 2-Bromo-5-fluoro-6-picoline (2-Bromo-5-fluoro-6-methylpyridine)

2-Bromo-5-fluoro-6-picoline (2-Bromo-5-fluoro-6-methylpyridine)

Cat. No.: B15168108
M. Wt: 380.03 g/mol
InChI Key: OJCGPICDHUAIJS-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-6-picoline, also known as 2-Bromo-5-fluoro-6-methylpyridine, is a halogenated pyridine derivative. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-6-picoline typically involves the halogenation of 6-methylpyridine derivatives. One common method is the bromination of 2-fluoro-4-methylpyridine using bromine or bromine-containing reagents under controlled conditions . Another approach involves the use of bromotrimethylsilane to brominate 2-chloro-6-methylpyridine .

Industrial Production Methods

Industrial production of 2-Bromo-5-fluoro-6-picoline often employs large-scale halogenation reactions with optimized conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to control the reactivity and selectivity of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-6-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-6-picoline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. For example, it can be used to synthesize inhibitors of Aurora-A kinase, which play a role in cell division and cancer progression . The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-6-picoline is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications. Its dual halogenation allows for selective reactions that are not possible with mono-halogenated pyridine derivatives .

Properties

Molecular Formula

C12H10Br2F2N2

Molecular Weight

380.03 g/mol

IUPAC Name

6-bromo-3-fluoro-2-methylpyridine

InChI

InChI=1S/2C6H5BrFN/c2*1-4-5(8)2-3-6(7)9-4/h2*2-3H,1H3

InChI Key

OJCGPICDHUAIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)F.CC1=C(C=CC(=N1)Br)F

Origin of Product

United States

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